molecular formula C8H11BrN2O B1411955 [(4-Bromo-2-methoxyphenyl)methyl]hydrazine CAS No. 1549712-05-1

[(4-Bromo-2-methoxyphenyl)methyl]hydrazine

Cat. No.: B1411955
CAS No.: 1549712-05-1
M. Wt: 231.09 g/mol
InChI Key: DWVTVAQLMIKKQT-UHFFFAOYSA-N
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Description

[(4-Bromo-2-methoxyphenyl)methyl]hydrazine is a substituted hydrazine derivative featuring a phenyl ring with a bromo group at position 4, a methoxy group at position 2, and a hydrazine moiety attached via a methyl group. The methoxy group in the target compound introduces increased polarity compared to alkyl-substituted analogs, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVTVAQLMIKKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 4-bromo-2-methoxybenzaldehyde is a critical step toward the target hydrazine compound. A patented process describes an optimized two-step method starting from 1,4-dibromo-2-fluorobenzene, involving:

This process avoids cryogenic conditions, improving industrial feasibility and selectivity, yielding 4-bromo-2-methoxybenzaldehyde with an overall yield of approximately 57% to 74% depending on the step optimization.

Detailed Procedure and Conditions

Step Reagents & Conditions Purpose Notes
1 1,4-dibromo-2-fluorobenzene + isopropyl magnesium chloride + THF + solvent (e.g., toluene, heptane) at 0–5 °C Metal halogen exchange to form aryl magnesium intermediate Selective reaction at mild temperature
2 Addition of formyl source (DMF or N-formyl secondary amine) at 0–5 °C Formylation to yield 2-fluoro-4-bromobenzaldehyde intermediate Efficient formylation step
3 Crystallization of intermediate using alkanes (heptane, cyclohexane) Purification of intermediate Enhances product isolation
4 Reaction of intermediate with methanol and carbonate (potassium carbonate preferred) Methoxylation to convert aldehyde to 4-bromo-2-methoxybenzaldehyde Minimizes side reactions such as Cannizzaro
5 Distillation and crystallization from solvents like heptane Final purification and isolation Final product obtained in high purity

This method is industrially scalable and avoids harsh cryogenic conditions, making it suitable for pharmaceutical applications.

Conversion to [(4-Bromo-2-methoxyphenyl)methyl]hydrazine

General Strategy

The conversion of 4-bromo-2-methoxybenzaldehyde to the corresponding hydrazine derivative typically involves:

  • Formation of a hydrazone intermediate by reaction with hydrazine or hydrazine derivatives.
  • Reduction or direct substitution to yield the hydrazine functional group on the benzyl position.

Literature-Based Synthetic Insights

Although direct preparation of this compound is less frequently detailed, related hydrazine derivatives such as 4-methoxyphenyl hydrazine hydrochloride have been prepared via diazotization and reduction routes starting from aniline derivatives:

  • Diazotization : Aniline derivatives are treated with hydrochloric acid and sodium nitrite at low temperatures (0–5 °C) to form diazonium salts.
  • Reduction : The diazonium salt is reduced using ammonium bisulfite or other reductants to yield hydrazine hydrochloride salts.
  • Purification : Acid precipitation, filtration, and drying to isolate the hydrazine salt.

This method is characterized by high yield, short reaction time, and cost-effectiveness, although it is primarily for aromatic hydrazines rather than benzyl hydrazines.

Proposed Adaptation for this compound

For the benzyl hydrazine derivative, a plausible approach involves:

Supporting information from related oxime and hydrazone chemistry indicates that hydrazine derivatives can be formed by reaction of aldehydes with hydrazine compounds, sometimes involving intermediate oximes or hydrazones.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield & Notes Reference
Metal halogen exchange and formylation 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, DMF 0–5 °C, THF, toluene or heptane solvents 57–74% yield of 4-bromo-2-methoxybenzaldehyde
Methoxylation of intermediate Methanol, potassium carbonate 50 °C, overnight stirring Minimizes Cannizzaro reaction
Diazotization and reduction (for aromatic hydrazines) Aniline, HCl, sodium nitrite, ammonium bisulfite 0–5 °C for diazotization; reduction at 0–22 °C High yield, short reaction time
Hydrazine substitution on benzyl position (proposed) 4-bromo-2-methoxybenzaldehyde, hydrazine hydrate Controlled temperature, reductive amination or substitution Literature-based adaptation

Research Findings and Considerations

  • The patented process for synthesizing 4-bromo-2-methoxybenzaldehyde emphasizes mild conditions, selective metal halogen exchange, and efficient formylation, which are critical for high purity and yield in subsequent hydrazine synthesis.
  • The hydrazine functional group introduction via diazotization and reduction is well-established for aromatic amines but requires adaptation for benzyl hydrazines.
  • Experimental data on related compounds suggest that hydrazone intermediates and oxime derivatives can be leveraged to obtain hydrazine derivatives, with careful control of reaction conditions to avoid side reactions.
  • Avoidance of harsh reagents and cryogenic conditions improves scalability and safety for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2-methoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylhydrazine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: 2-Methoxybenzylhydrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including [(4-Bromo-2-methoxyphenyl)methyl]hydrazine, as anticancer agents. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) that lead to cell death. For instance, a study demonstrated that derivatives of hydrazine exhibited cytotoxic effects against several cancer cell lines, suggesting their viability as therapeutic agents .

1.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A comparative study evaluated the antibacterial effects of various hydrazine derivatives against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones, thereby confirming its potential as an antimicrobial agent .

Agricultural Applications

2.1 Plant Growth Regulation

In agricultural biotechnology, compounds like this compound have been investigated for their plant growth-regulating properties. Research has shown that hydrazine derivatives can stimulate vegetative growth in crops such as maize (Zea mays). The application of these compounds resulted in enhanced growth rates and improved yield, indicating their potential as effective substitutes for traditional phytohormones .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReactantsConditionsYield
14-bromo-2-methoxybenzaldehyde + Hydrazine hydrateAcidic medium, reflux85%

Safety and Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that this compound can be harmful if ingested or if it comes into contact with skin. Proper handling procedures should be adhered to in laboratory settings to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of [(4-Bromo-2-methoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of [(4-Bromo-2-methoxyphenyl)methyl]hydrazine with analogs:

Compound Name Molecular Formula Substituents (Phenyl Ring) Key Properties
This compound C₈H₁₀BrN₂O 4-Br, 2-OCH₃ Higher polarity due to methoxy; likely soluble in polar solvents (e.g., ethanol)
(4-Bromo-2-methylphenyl)hydrazine C₇H₉BrN₂ 4-Br, 2-CH₃ Less polar than methoxy analog; increased lipophilicity
(4-Bromo-2-ethylphenyl)hydrazine HCl C₈H₁₂BrClN₂ 4-Br, 2-CH₂CH₃ Hydrochloride salt enhances water solubility; ethyl group boosts lipophilicity
(4-Bromo-2-fluorophenyl)methylhydrazine C₇H₈BrFN₂ 4-Br, 2-F Fluorine’s electronegativity alters electronic properties; potential metabolic stability
(2-Fluoro-4-methylphenyl)hydrazine HCl C₇H₁₀ClFN₂ 2-F, 4-CH₃ Combines halogen and alkyl effects; hydrochloride improves solubility

Key Observations :

  • Polarity : Methoxy (OCH₃) > Fluorine (F) > Methyl (CH₃) > Ethyl (CH₂CH₃).
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases.
  • Lipophilicity : Alkyl groups (CH₃, CH₂CH₃) increase lipid solubility, which may enhance blood-brain barrier penetration in drug design.

Stability and Degradation

  • Oxidative Stability : The methoxy group’s electron-donating nature may increase susceptibility to auto-oxidation compared to fluorine-substituted analogs .
  • Hydrolytic Stability : Hydrochloride salts (e.g., ) are more stable in aqueous media than free hydrazine bases.

Biological Activity

[(4-Bromo-2-methoxyphenyl)methyl]hydrazine is a hydrazine derivative with a unique molecular structure characterized by a bromine atom and a methoxy group on the aromatic ring. Its molecular formula is C9_9H12_{12}BrN3_3O. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on the biological activities of this compound, emphasizing its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the bromo group enhances its reactivity, while the methoxy group may influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC9_9H12_{12}BrN3_3O
Molecular Weight243.11 g/mol
Melting PointNot specified

Anticancer Activity

Research indicates that hydrazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that similar compounds could inhibit cell proliferation in various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and disrupting angiogenesis pathways.

  • Mechanisms of Action :
    • Apoptosis Induction : Compounds similar to this compound have been shown to induce mitochondrial apoptosis in cancer cells.
    • Inhibition of Angiogenesis : These compounds can disrupt vascular endothelial growth factor (VEGF) signaling, thereby inhibiting new blood vessel formation essential for tumor growth.
Cell LineIC50 (µg/mL)
HeLa76.4
A54945.5

Antimicrobial Activity

Hydrazine derivatives also demonstrate antimicrobial properties against various bacterial strains. The presence of the bromo group in related compounds has been associated with enhanced antibacterial activity.

  • Example Studies :
    • Compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus< 1.16
Escherichia coli< 0.94

Anti-inflammatory Activity

Hydrazines are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

  • In Vitro Studies :
    • An investigation into the cytotoxic effects of hydrazine derivatives on HepG2 liver carcinoma cells demonstrated significant cell death at varying concentrations, indicating potential as an anticancer agent.
  • In Vivo Studies :
    • Animal models have shown that hydrazine derivatives can significantly reduce tumor size when administered in controlled doses, suggesting therapeutic potential for cancer treatment.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.